Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction of ethyl 2-bromoacetate with morpholine to form ethyl 2-morpholinoacetate. This intermediate is then reacted with 2-(2-(trifluoromethyl)phenyl)hydrazine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-morpholino-2-(2-(4-fluorophenyl)hydrazono)acetate
- Ethyl 2-morpholino-2-(2-(4-chlorophenyl)hydrazono)acetate
- Ethyl 2-morpholino-2-(2-(4-bromophenyl)hydrazono)acetate
Uniqueness
Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, making it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C15H18F3N3O3 |
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Molecular Weight |
345.32 g/mol |
IUPAC Name |
ethyl (2E)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13+ |
InChI Key |
YGLWTMUXBMOKNG-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
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